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These application notes provide a comprehensive guide for using the CRISPR-Cas9 system to
investigate the function of the Prolactin (PRL) gene and its signaling pathways. The protocols
detailed below offer step-by-step methodologies for gene knockout in cell lines and subsequent
validation and analysis.

Application Notes
Introduction to Prolactin and CRISPR-Cas9

Prolactin (PRL) is a pleiotropic hormone, primarily secreted by the anterior pituitary gland, that
plays a crucial role in over 300 physiological processes, including lactation, reproduction,
metabolism, and immunoregulation.[1][2][3] It exerts its effects by binding to the prolactin
receptor (PRLR), a member of the type | cytokine receptor superfamily, which activates several
intracellular signaling cascades.[1][2][4]

The CRISPR-Cas9 system is a powerful and precise genome-editing tool that allows for
targeted gene disruption.[5] By creating double-strand breaks (DSBs) at specific genomic loci,
it initiates the cell's natural DNA repair mechanisms, often resulting in small insertions or
deletions (indels). These indels can cause frameshift mutations, leading to a functional gene
knockout. This technology provides an invaluable method for elucidating the specific roles of
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the prolactin gene and its receptor, creating robust models for studying disease and developing
novel therapeutics.[5]

Strategy for Prolactin Gene Targeting

The most common strategy for functional knockout of the prolactin gene or its receptor (PRLR)
is to target an early exon. Disrupting the gene at an early coding sequence increases the
probability of generating a frameshift mutation that results in a premature stop codon, leading
to a truncated, non-functional protein.[6]

Key Considerations for sSgRNA Design:

o Target Selection: Utilize online design tools (e.g., CRISPOR, GenScript's gRNA design tool)
to identify potential SQRNA sequences within the target exon of the PRL or PRLR gene.[7][8]

[9]

o Specificity: The design tools predict potential off-target sites. Select sgRNAs with the highest
on-target scores and the lowest predicted off-target activity to minimize unintended genomic
edits.[10][11]

e PAM Sequence: The chosen target sequence must be immediately upstream of a
Protospacer Adjacent Motif (PAM), which is typically ‘'NGG' for the commonly used
Streptococcus pyogenes Cas9 (SpCas9).[12]

Expected Phenotypes of Prolactin Pathway Disruption

Studies using traditional knockout mouse models for the prolactin receptor (PRLR) provide a
strong indication of the phenotypes to expect from a successful CRISPR-Cas9 mediated
knockout. These phenotypes underscore the diverse functions of prolactin signaling.

e Reproductive Function: Female homozygous PRLR knockout mice are completely infertile
and exhibit a lack of normal mammary gland development.[13] Hemizygous females are
unable to lactate after their first pregnancy.[13]

» Maternal Behavior: Maternal behavior is severely impaired in knockout animals.[13]

o Metabolic and Growth Effects: Older knockout animals may show reduced body weight due
to decreased abdominal fat deposition.[13] Bone formation is also reduced in both young
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and adult animals.[13]

o Hormonal Regulation: A significant (30- to 100-fold) elevation in serum prolactin levels is
observed in PRLR knockout mice, sometimes accompanied by pituitary hyperplasia.[13]

Prolactin Signaling Pathways

Prolactin binding to its receptor (PRLR) induces receptor dimerization and activates multiple
downstream signaling pathways. Understanding these pathways is critical for analyzing the
functional consequences of a gene knockout.[1][3]

o JAK/STAT Pathway: This is the principal signaling pathway for prolactin.[1][14] Ligand
binding activates the associated Janus kinase 2 (JAK2), which phosphorylates tyrosine
residues on the PRLR. This creates docking sites for Signal Transducer and Activator of
Transcription (STAT) proteins, primarily STAT5, which then dimerize, translocate to the
nucleus, and regulate the transcription of target genes, such as those for milk proteins.[1][14]
[15]

 MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can also be
activated by prolactin, influencing cell proliferation and survival.[3][16]

o PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another
signaling cascade activated by prolactin, playing a role in cell survival and metabolism.[1][3]

Visualizations
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Caption: Prolactin signaling pathway illustrating the primary JAK/STAT and other key cascades.
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Caption: Experimental workflow for CRISPR-Cas9-mediated knockout of the Prolactin gene.
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Experimental Protocols
Protocol 1: Design and Cloning of sgRNA for Prolactin
Gene

This protocol describes the design of a single guide RNA (sgRNA) targeting an early exon of

the human Prolactin Receptor (PRLR) gene and its cloning into a Cas9-expressing vector.

Materials:

PRLR gene sequence (e.g., from NCBI: Gene ID 5618)

Online sgRNA design tool (e.g., --INVALID-LINK--)
pSpCas9(BB)-2A-EGFP (PX458) vector (Addgene plasmid #48138)
Stellar™ Competent Cells

Oligonucleotides (forward and reverse) for sgRNA

T4 DNA Ligase and buffer

Bbsl restriction enzyme

Plasmid purification kit

Method:

SgRNA Design: a. Obtain the sequence for an early exon of the target gene (e.g., PRLR). b.
Input the sequence into an online sgRNA design tool. Select a 20-nucleotide target
sequence with a high on-target score and low off-target predictions. The sequence must be
adjacent to a PAM motif (NGG).[8][17] c. Design forward and reverse oligonucleotides that,
when annealed, will have overhangs compatible with the Bbsl-digested PX458 vector.

Vector Preparation: a. Digest 1 ug of the PX458 plasmid with the Bbsl restriction enzyme for
30 minutes at 37°C. b. Purify the linearized vector using a gel or PCR purification Kkit.
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» SgRNA Oligo Annealing: a. Phosphorylate and anneal the forward and reverse sgRNA oligos
using T4 PNK and a thermocycler.

e Ligation: a. Ligate the annealed sgRNA duplex into the Bbsl-digested PX458 vector using T4
DNA Ligase. Incubate at room temperature for 10 minutes.[6]

» Transformation: a. Transform the ligation product into competent E. coli cells. b. Plate on an
appropriate antibiotic selection plate and incubate overnight at 37°C.

 Verification: a. Pick several colonies, grow them in liquid culture, and purify the plasmid DNA.
b. Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Protocol 2: CRISPR-Cas9 Mediated Knockout in a Cell
Line
This protocol details the transfection of the sgRNA-Cas9 plasmid into a suitable cell line (e.g.,

human mammary epithelial cells or pituitary adenoma cells) to generate a gene knockout.[18]
[19]

Materials:

Validated sgRNA-Cas9-GFP plasmid (from Protocol 1)

Target cell line (e.g., MCF-7, T-47D, or GH3)

Complete growth medium

Transfection reagent (e.g., Lipofectamine™)

6-well tissue culture plates

Fluorescence-Activated Cell Sorter (FACS)
Method:

e Cell Seeding: a. One day before transfection, seed 1.0 x 10° to 3.0 x 10° cells per well in a 6-
well plate.[20] b. Ensure cells reach 90-95% confluency on the day of transfection.[20]

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.protocols.io/view/generation-of-knock-in-and-knock-out-crispr-cas9-e-5jyl85x89l2w/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10322751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9367606/
https://www.genecopoeia.com/wp-content/uploads/2016/06/CRISPR-protocol_NHEJ-KO-06-2016.pdf
https://www.genecopoeia.com/wp-content/uploads/2016/06/CRISPR-protocol_NHEJ-KO-06-2016.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Transfection: a. Dilute 2.5 pg of the sgRNA-Cas9-GFP plasmid in a serum-free medium. b. In
a separate tube, dilute the transfection reagent according to the manufacturer's instructions.
c. Combine the diluted DNA and transfection reagent, incubate for 5-20 minutes at room
temperature to allow complex formation.[20] d. Add the DNA-lipid complex to the cells in a
drop-wise manner.

Incubation: a. Incubate the cells for 48-72 hours at 37°C to allow for expression of Cas9 and
sgRNA, and subsequent gene editing.

Enrichment of Edited Cells: a. After incubation, harvest the cells by trypsinization. b. Use
FACS to sort and collect the GFP-positive cells, which have a high probability of being
successfully transfected.[21]

Establishment of Clonal Lines: a. Plate the sorted GFP-positive cells at a very low density
(single-cell plating) into 96-well plates to grow clonal populations. b. Expand the resulting
single-cell colonies for further analysis.

Protocol 3: Validation of Gene Editing

This protocol outlines methods to confirm the successful knockout at both the genomic and

proteomic levels.

Materials:

Genomic DNA from wild-type and clonal cell lines

PCR primers flanking the sgRNA target site

High-fidelity DNA polymerase

T7 Endonuclease | (T7E1) enzyme

Agarose gel electrophoresis system

Antibody specific to Prolactin or PRLR

Western blot reagents and equipment
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Method:

Genomic DNA Extraction: a. Extract genomic DNA from both the expanded clonal cell lines
and the wild-type control cells.

T7E1 Mismatch Detection Assay (Initial Screening): a. Amplify the genomic region
surrounding the sgRNA target site using PCR with high-fidelity polymerase.[22] b. Denature
and re-anneal the PCR products to form heteroduplexes between wild-type and mutated
DNA strands. c. Treat the re-annealed DNA with T7E1 enzyme, which cleaves at
mismatched DNA sites. d. Analyze the digested products by agarose gel electrophoresis.
The presence of cleaved DNA fragments indicates successful editing.[22]

Sanger Sequencing (Confirmation of Indels): a. For clones positive in the T7E1 assay, PCR
amplify the target region again. b. Send the PCR product for Sanger sequencing to identify
the specific indels and confirm a frameshift mutation.[23]

Western Blot (Protein Knockout Confirmation): a. Prepare protein lysates from the wild-type
and validated knockout clonal cell lines. b. Perform a Western blot using a primary antibody
specific for the target protein (Prolactin or PRLR). c. The absence of a band at the correct
molecular weight in the knockout lanes, compared to a clear band in the wild-type lane,
confirms a successful protein knockout.[17][24][25]

Protocol 4: Analysis of Off-Target Effects

Itis crucial to assess whether the CRISPR-Cas9 system introduced mutations at unintended

genomic locations.[10]

Materials:

Genomic DNA from a validated knockout clone

List of top potential off-target sites (from sgRNA design tool)

PCR primers specific for each potential off-target site

Next-Generation Sequencing (NGS) platform (optional, for unbiased analysis)

Method:
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» Computational Prediction: a. Use the initial SJRNA design tool to identify the most likely off-
target sites in the genome. These sites usually contain a few mismatches compared to the
on-target sequence.[11][26]

o Targeted Sequencing of Potential Off-Target Sites: a. Design PCR primers to amplify each of
the top-ranked potential off-target loci from the genomic DNA of the knockout clone. b.
Sequence each PCR product using Sanger or Next-Generation Sequencing. c. Align the
sequences to the reference genome to check for any indels at these sites.[23]

¢ Unbiased Genome-Wide Analysis (Optional): a. For applications requiring high confidence
(e.g., therapeutic development), perform whole-genome sequencing on the knockout clone
and the parental cell line to identify all mutations, both on- and off-target.[26]

Data Presentation

Table 1: sgRNA Cleavage Efficiency for Bovine Prolactin
Receptor (PRLR)

This table summarizes quantitative data on the efficiency of different sgRNAs designed to
target exon 9 of the bovine PRLR gene.

. Cleavage Indel Frequency
sgRNA ID Target Site (Exon 9) .
Efficiency (Fcut) (%)
sgRNA139 50-204 bp region 0.65 42.19
sgRNA128 50-204 bp region Not specified Not specified
sgRNA109 50-204 bp region 0.45 35.31

Data adapted from a
study on bovine PRLR
gene editing.[7]

Table 2: Phenotypic Consequences of Prolactin
Receptor (PRLR) Knockout in Mice
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This table summarizes the key phenotypic changes observed in mice with a genetic knockout
of the prolactin receptor.

Observation in PRLR
Phenotype Category ) Reference
Knockout (KO) Mice

N Complete infertility in
Fertility (Female) n KO [13]
omozygous KO.

] Failure to lactate after the first
Lactation _ _ [13]
pregnancy in hemizygous KO.

Lack of normal mammary
Mammary Gland [13]
development.

Maternal Behavior Severely affected/impaired. [13]

_ Markedly elevated levels (30-
Serum Prolactin . [13]
to 100-fold increase).

Reduced bone formation in
Bone Development ] [13]
both young and adult animals.

B Reduction in body weight and
Body Composition ] ] ) [13]
abdominal fat in older animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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